Inarigivir

Übersicht

Beschreibung

It has shown promise in the treatment of chronic hepatitis B virus (HBV) infections by acting as a retinoic acid-inducible gene I agonist to activate cellular innate immune responses . This compound is currently under investigation in various clinical trials for its potential to reduce HBV DNA and RNA levels in patients .

Wissenschaftliche Forschungsanwendungen

Inarigivir hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Dinukleotidsynthese und -reaktivität verwendet.

Biologie: Untersuchung seiner Rolle bei der Aktivierung angeborener Immunreaktionen und seiner Auswirkungen auf die Virusreplikation.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es als Agonist des Retinsäure-induzierbaren Gens I wirkt. Diese Aktivierung führt zur Induktion zellulärer angeborener Immunreaktionen, die die Virusreplikation hemmen. Die molekularen Ziele umfassen virale RNA und Proteine, die am Replikationsprozess beteiligt sind. This compound hemmt auch die reverse Transkription nach dem Einpacken der prägenomischen RNA in das Nukleokapsid .

Ähnliche Verbindungen:

Tenofovir Alafenamid: Ein weiteres antivirales Medikament, das in klinischen Studien in Kombination mit this compound eingesetzt wird.

Lamivudin: Ein Nukleosidanalog, das zur Behandlung von HBV-Infektionen eingesetzt wird.

Entecavir: Ein potentes antivirales Mittel zur Behandlung von HBV.

Einzigartigkeit von this compound: this compound ist aufgrund seines dualen Wirkmechanismus einzigartig, der die direkte antivirale Aktivität mit der Aktivierung angeborener Immunreaktionen kombiniert. Dieser duale Ansatz erhöht seine Wirksamkeit gegen medikamentenresistente HBV-Varianten und bietet eine potenzielle funktionelle Heilung für chronische Hepatitis-B-Virus-Infektionen .

Wirkmechanismus

Target of Action

Inarigivir primarily targets the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD-2) . These are key components of the innate immune system, playing a crucial role in the detection of viral pathogens and initiation of antiviral responses.

Mode of Action

This compound acts as an agonist for RIG-I and NOD-2 . By binding to these receptors, it activates the innate immune response within infected cells . This dual action, both immunomodulatory and direct antiviral, allows this compound to inhibit viral replication and induce intracellular interferon signaling pathways for antiviral defense .

Biochemical Pathways

Upon activation by this compound, RIG-I and NOD-2 initiate a cascade of biochemical reactions leading to the production of various cytokines . These include IL-12 , TNF-α , IFN-β , and Caspase-1 dependent IL-1β . These cytokines play a crucial role in the immune response against viral infections, including Hepatitis B and C, Norovirus, RSV, influenza, and parainfluenza .

Pharmacokinetics

It is known that this compound is administered orally and is under investigation for its effects on patients with chronic hepatitis b .

Result of Action

This compound’s activation of RIG-I and NOD-2 leads to a reduction in HBV DNA, RNA, and antigen levels . It also enhances the ability of antigen-presenting cells (APCs) to present specific epitopes to CD4 T cells . Furthermore, it increases the ability of macrophages to kill Mycobacterium tuberculosis in a Caspase-1 and autophagy-dependent manner .

Action Environment

It is currently being studied in clinical trials, which will provide more information about how factors such as patient health status, co-administration with other drugs, and disease state may influence its action .

Biochemische Analyse

Biochemical Properties

Inarigivir interacts with the cellular protein RIG-I . This interaction plays a crucial role in biochemical reactions, particularly in the context of viral infections. The nature of these interactions involves the binding of this compound to RIG-I, which subsequently inhibits viral replication and induces intracellular interferon signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication and inducing intracellular interferon signaling pathways . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to increase the ability of BCG-infected mouse antigen-presenting cells (APCs) to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cellular protein RIG-I . This binding inhibits viral replication and induces the activation of intracellular interferon signaling pathways, which are crucial for antiviral defense . This mechanism allows this compound to exert its effects at the molecular level, including changes in gene expression and enzyme activation.

Temporal Effects in Laboratory Settings

It is known that this compound has a significant impact on the secretion of certain cytokines in BCG-infected mouse APCs

Metabolic Pathways

Given its interaction with RIG-I, it is likely that this compound is involved in pathways related to viral replication and the immune response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Inarigivir is synthesized through a series of chemical reactions involving the coupling of nucleoside analogs. The synthetic route typically involves the protection of hydroxyl groups, followed by the formation of phosphoramidite intermediates, and subsequent coupling reactions to form the dinucleotide structure . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography. The process is optimized to ensure consistency, scalability, and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Inarigivir durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.

Substitution: Nukleophile Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine werden unter basischen Bedingungen eingesetzt.

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Tenofovir Alafenamide: Another antiviral drug used in combination with Inarigivir in clinical trials.

Lamivudine: A nucleoside analog used to treat HBV infections.

Entecavir: A potent antiviral agent for HBV treatment.

Uniqueness of this compound: this compound is unique due to its dual mechanism of action, combining direct antiviral activity with the activation of innate immune responses. This dual approach enhances its efficacy against drug-resistant HBV variants and offers a potential functional cure for chronic hepatitis B virus infections .

Eigenschaften

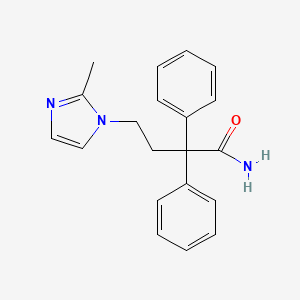

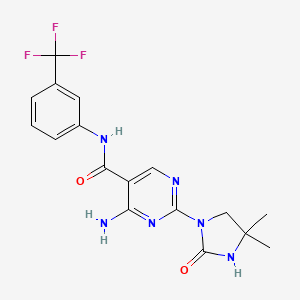

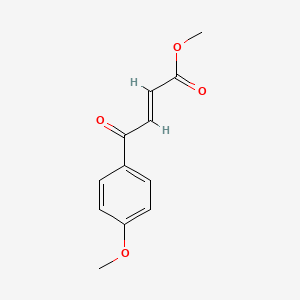

IUPAC Name |

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMICVBGNUEHGE-FUQPUAIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N7O10PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475650-36-3 | |

| Record name | Inarigivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inarigivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INARIGIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)

![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)